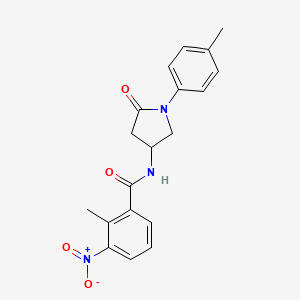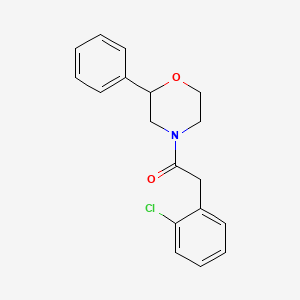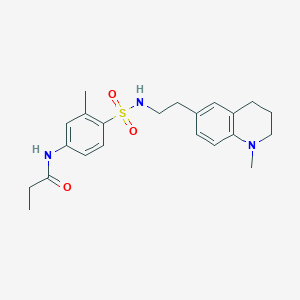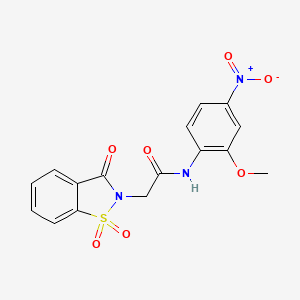
2-Methyl-6-nitroquinoxaline
Overview
Description
“2-Methyl-6-nitroquinoxaline” is a chemical compound with the molecular formula C9H7N3O2 . It has a molecular weight of 189.17 . The compound is yellow to brown in solid form .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including “2-Methyl-6-nitroquinoxaline”, has been a subject of research for many years . Quinoxaline can be synthesized by adopting green chemistry principles . Various methods of synthetic strategies have been presented for the synthesis of quinoxaline derivatives .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-nitroquinoxaline” is represented by the linear formula C9H7N3O2 .
Physical And Chemical Properties Analysis
“2-Methyl-6-nitroquinoxaline” is a yellow to brown solid . It has a molecular weight of 189.17 and a molecular formula of C9H7N3O2 .
Scientific Research Applications
Anticancer and Antiproliferative Activity
Quinoxaline derivatives have shown promising results in the field of oncology. They exhibit anticancer and antiproliferative activities, making them potential candidates for cancer treatment .
Antimicrobial Activity
Quinoxaline and its derivatives have demonstrated significant antimicrobial properties. They have been found to be effective against a variety of microorganisms, making them valuable in the development of new antimicrobial agents .
Antiviral Activity
Quinoxaline compounds have been found to possess antiviral properties. This makes them potential candidates for the development of antiviral drugs .
Antifungal Activity
Quinoxaline derivatives have also shown antifungal properties. They could be used in the development of new antifungal agents .
Antituberculosis Activity
Some quinoxaline derivatives have demonstrated activity against Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Antimalarial Activity
Quinoxaline compounds have been found to exhibit antimalarial activity, making them potential candidates for the development of new antimalarial drugs .
properties
IUPAC Name |
2-methyl-6-nitroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWQHNDESNJXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitroquinoxaline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)
![3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2689893.png)
![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2689895.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2689898.png)
![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2689899.png)
![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/no-structure.png)




![1-(4-Nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea](/img/structure/B2689909.png)